3-[2-(4-sulfamoylphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]thiourea
Overview
Description
Preparation Methods
The synthesis of 3-[2-(4-sulfamoylphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with phenyl isothiocyanate . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[2-(4-sulfamoylphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiourea group, where nucleophiles such as amines or alcohols replace the sulfur atom, forming new derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[2-(4-sulfamoylphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-sulfamoylphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar compounds to 3-[2-(4-sulfamoylphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]thiourea include other thiourea derivatives such as 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea and N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities
Properties
IUPAC Name |
1-[2-(4-sulfamoylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S2/c17-16(18,19)12-2-1-3-13(10-12)22-15(25)21-9-8-11-4-6-14(7-5-11)26(20,23)24/h1-7,10H,8-9H2,(H2,20,23,24)(H2,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEBSKGSGJVPEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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